Cas no 16839-98-8 (Noratropine)

Noratropine structure
Productnaam:Noratropine
Noratropine Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneacetic acid, a-(hydroxymethyl)-,(3-endo)-8-azabicyclo[3.2.1]oct-3-yl ester
- Noratropine
- α-(hydroxymethyl)-Benzeneacetic acid, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
- N-DeMethylatropine
- 1αH,5αH-Nortropan-3α-ol, (+/-)-Tropate Ester
- α-(HydroxyMethyl)benzeneacetic Acid (3-endo)-8-Azabicyclo[3.2.1]oct-3-yl Ester
- Benzeneacetic acid, alpha-(hydroxymethyl)-, (3-endo)-8-azabicyclo(3.2.1)oct-3-yl ester
- Benzeneacetic acid, alpha-(hydroxymethyl)-, 8-azabicyclo(3.2.1)oct-3-yl ester, endo-(+-)-
- Norhyoscyamine
- (1R,3R,5S)-8-AZABICYCLO[3.2.1]OCTAN-3-YL 3-HYDROXY-2-PHENYLPROPANOATE
- Noratropin
- Solandrine
- Q27289292
- [(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate
- (R)-alpha-(Hydroxymethyl)benzeneacetic acid (1R,5S)-8-azabicyclo[3.2.1
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-(+/-)-
- (1R,3R,5S)-8-AZABICYCLO(3.2.1)OCT-3-YL (2RS)-3-HYDROXY-2-PHENYLPROPANOATE
- UNII-SN61DB9OW3
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, 8-AZABICYCLO(3.2.1)OCT-3-YL ESTER, ENDO-
- 16839-98-8
- AKOS040753307
- SN61DB9OW3
- SCHEMBL4524264
- SCHEMBL19236051
- BENZENEACETIC ACID, .ALPHA.-(HYDROXYMETHYL)-, (3-ENDO)-8-AZABICYCLO(3.2.1)OCT-3-YL ESTER
- MFCD22666261
- ATROPINE SULFATE IMPURITY B [EP IMPURITY]
- 1.ALPHA.H,5.ALPHA.H-NORTROPAN-3.ALPHA.-OL, (+/-)-TROPATE (ESTER)
-
- Inchi: 1S/C16H21NO3/c18-10-15(11-4-2-1-3-5-11)16(19)20-14-8-12-6-7-13(9-14)17-12/h1-5,12-15,17-18H,6-10H2/t12-,13+,14?,15?
- InChI-sleutel: ATKYNAZQGVYHIB-DGKWVBSXSA-N
- LACHT: O(C(C([H])(C([H])([H])O[H])C1C([H])=C([H])C([H])=C([H])C=1[H])=O)C1([H])C([H])([H])[C@]2([H])C([H])([H])C([H])([H])[C@]([H])(C1([H])[H])N2[H]
Berekende eigenschappen
- Exacte massa: 275.15200
- Monoisotopische massa: 275.15214353 g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 5
- Complexiteit: 329
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 275.34
- Topologisch pooloppervlak: 58.6
- XLogP3: 1.4
Experimentele eigenschappen
- Dichtheid: 1.21
- Smeltpunt: 113-114 °C
- Kookpunt: 440.2°Cat760mmHg
- Vlampunt: 220°C
- Brekindex: 1.583
- PSA: 69.56000
- LogboekP: 2.17390
Noratropine Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TRC | N231690-2.5mg |
Noratropine |
16839-98-8 | 2.5mg |
$ 295.00 | 2022-06-03 | ||
TRC | N231690-10mg |
Noratropine |
16839-98-8 | 10mg |
$ 910.00 | 2022-06-03 | ||
PhytoLab | 84107-500mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 500mg |
€8520 | 2023-10-25 | |
TargetMol Chemicals | T33717-10 mg |
Noratropine |
16839-98-8 | 98% | 10mg |
¥ 3,318 | 2023-07-10 | |
PhytoLab | 84107-1000mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 1000mg |
€15975 | 2023-10-25 | |
TRC | N231690-5mg |
Noratropine |
16839-98-8 | 5mg |
$ 570.00 | 2022-06-03 | ||
TargetMol Chemicals | T33717-10mg |
Noratropine |
16839-98-8 | 10mg |
¥ 3318 | 2024-07-19 | ||
PhytoLab | 84107-50mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 50mg |
€958.5 | 2023-10-25 | |
PhytoLab | 84107-250mg |
Noratropine |
16839-98-8 | ≥ 95.0 % | 250mg |
€4526.25 | 2023-10-25 |
Noratropine Gerelateerde literatuur
-
1. XCVII.—Nor-hyoscyamine and nor-atropine; alkaloids occurring in various solanaceous plantsFrancis Howard Carr,William Colebrook Reynolds J. Chem. Soc. Trans. 1912 101 946
-
2. The relation between chemical constitution and physiological actionFrank Lee Pyman J. Chem. Soc. Trans. 1917 111 1103
-
3. Utility of iron nanoparticles and a solution-phase iron species for the N-demethylation of alkaloidsJon Kyle Awalt,Raymond Lam,Barrie Kellam,Bim Graham,Peter J. Scammells,Robert D. Singer Green Chem. 2017 19 2587
-
4. 832. The alkaloids of the genus Datura, section brugmansia. Part II. New monotigloyl esters of the leaves of D. cornigera HookW. C. Evans,W. J. Griffin J. Chem. Soc. 1963 4348
-
Duy D. Do Pham,Geoffrey F. Kelso,Yuanzhong Yang,Milton T. W. Hearn Green Chem. 2014 16 1399
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